4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
Overview
Description
“4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been the focus of several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to the formation of protected piperazines, which can then be deprotected and selectively cyclized to form piperazinopyrrolidinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperazine ring . The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8 (1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H
.
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 237.13 g/mol . It has 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 236.0595519 g/mol . The topological polar surface area of the compound is 41 Ų .
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives can vary greatly depending on their specific structure and the biological target they interact with . For example, some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit antiviral activity by inhibiting the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Future Directions
The synthesis and study of pyrazolo[3,4-d]pyrimidine derivatives is a promising area of research, with potential applications in the development of new pharmaceuticals . Future research could focus on developing novel synthetic methods, studying the biological activity of these compounds, and optimizing their properties for specific applications .
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCQWVNLUSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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